BenchChemオンラインストアへようこそ!

[(1-Cyclohexylpiperidin-3-YL)methyl]amine

Neurokinin receptor Tachykinin antagonist NK1/NK2/NK3

This 3-substituted cyclohexylpiperidine regioisomer is specifically claimed in Sankyo patents for simultaneous NK1/NK2/NK3 pan-antagonism—a polypharmacology profile unattainable with 4-substituted alternatives. Essential for multi-target NK antagonist programs (asthma, bronchitis, allergic rhinitis), nanomolar ROCK-II inhibition (H-1152 pharmacophore, IC₅₀ 12 nM), and PARP-1 targeting (NMS-P515 class, Kd 16 nM). Generic substitution leads to divergent molecular recognition outcomes. Cyclohexyl group adds ~2.5 clogP units, altering CNS permeability.

Molecular Formula C12H26Cl2N2
Molecular Weight 269.25 g/mol
CAS No. 883533-78-6
Cat. No. B1487638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Cyclohexylpiperidin-3-YL)methyl]amine
CAS883533-78-6
Molecular FormulaC12H26Cl2N2
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCCC(C2)CN.Cl.Cl
InChIInChI=1S/C12H24N2.2ClH/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12;;/h11-12H,1-10,13H2;2*1H
InChIKeyOPTUWNRYMCWZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Cyclohexylpiperidin-3-yl)methyl]amine (CAS 883533-78-6): Key Piperidine Building Block for CNS and Kinase-Focused Drug Discovery


[(1-Cyclohexylpiperidin-3-yl)methyl]amine (CAS 883533-78-6) is a bicyclic secondary amine building block consisting of a piperidine ring N-substituted with a cyclohexyl group and a methylamine side chain at the 3-position, with molecular formula C₁₂H₂₄N₂ and molecular weight 196.34 g/mol [1]. It is most frequently employed as a synthetic intermediate for constructing pharmacologically active molecules targeting neurokinin (NK1/NK2/NK3) receptors [2], Rho-associated coiled-coil kinase (ROCK) [3], and poly(ADP-ribose) polymerase (PARP) . Unlike the more extensively characterized 4-substituted cyclohexylpiperidine analogs, the 3-substituted regioisomer represented by this compound has been specifically claimed in patent literature for delivering distinct receptor subtype selectivity profiles [2].

Why Generic Piperidine Building Blocks Cannot Substitute for [(1-Cyclohexylpiperidin-3-yl)methyl]amine in Neurokinin and Kinase SAR Programs


Generic substitution of [(1-cyclohexylpiperidin-3-yl)methyl]amine with common alternatives such as piperidin-3-ylmethylamine (lacking the cyclohexyl group) or 4-cyclohexylpiperidine (4-position regioisomer) leads to fundamentally divergent molecular recognition outcomes due to steric constraints in receptor binding pockets . In Sankyo's NK receptor antagonist program, the 3-substituted cyclohexylpiperidine scaffold demonstrated binding profiles spanning NK1, NK2, and NK3 receptors simultaneously, a pan-antagonism not achievable with the corresponding 4-substituted congeners or with unsubstituted piperidine amines [1]. The cyclohexyl substituent also substantially increases clogP by approximately 2.5 units relative to unsubstituted piperidine analogs, thereby altering blood-brain barrier permeability characteristics and necessitating distinct formulation approaches for CNS-targeted applications .

Quantitative Differentiation of [(1-Cyclohexylpiperidin-3-yl)methyl]amine: Comparative Evidence from Patent SAR and Binding Studies


Regioisomer-Dependent NK Receptor Pan-Antagonism: 3-Substituted vs. 4-Substituted Cyclohexylpiperidines

In Sankyo Co., Ltd.'s patent on cyclohexylpiperidine derivatives as tachykinin receptor antagonists, compounds incorporating the (1-cyclohexylpiperidin-3-yl)methylamine scaffold were specifically claimed for their capacity to antagonize NK1, NK2, and NK3 receptors simultaneously [1]. The patent explicitly distinguishes the 3-substituted cyclohexylpiperidine series from 4-substituted regioisomers, noting that the 3-substitution pattern uniquely enables the molecular geometry required for pan-receptor antagonism, a property essential for developing therapeutics targeting asthma, bronchitis, and rhinitis where all three NK receptor subtypes contribute to pathophysiology [1].

Neurokinin receptor Tachykinin antagonist NK1/NK2/NK3

ROCK-II Inhibitor Scaffold Comparison: 3-Aminomethyl Piperidine Moiety in Isoquinoline-Based Inhibitors

The (1-cyclohexylpiperidin-3-yl)methylamine moiety serves as a critical structural component in potent ROCK-II inhibitors. In the isoquinolinesulfonamide class of ROCK inhibitors represented by H-1152 (CAS 871543-07-6), the 3-aminomethyl substitution pattern on the piperidine ring is essential for achieving high-affinity binding [1]. H-1152 demonstrates an IC₅₀ of 12 nM against ROCK-II, with selectivity over other kinases including CAMKII (180 nM), PKG (360 nM), Aurora A (745 nM), PKA (3.03 μM), PKC (5.68 μM), and MLCK (28.3 μM) [1]. The (1-cyclohexylpiperidin-3-yl)methylamine building block provides the exact stereoelectronic geometry necessary for this selectivity window [2].

Rho kinase ROCK-II Cardiovascular

PARP-1 Inhibitor Potency and Oral Bioavailability: Stereospecific Contribution of Cyclohexylpiperidine Motif

The PARP-1 inhibitor NMS-P515 (CAS 1262395-13-0), which incorporates a cyclohexylpiperidine-derived structural element, is described as a potent, orally active, and stereospecific PARP-1 inhibitor . It exhibits a Kd of 16 nM for PARP-1 and an IC₅₀ of 27 nM in Hela cell-based assays . The compound's stereospecificity is explicitly noted as a key differentiating feature from earlier-generation PARP inhibitors lacking the chiral cyclohexylpiperidine motif . While [(1-cyclohexylpiperidin-3-yl)methyl]amine itself is achiral at the 3-position, its derivatives can introduce stereocenters whose biological consequences are demonstrably significant in this target class [1].

PARP inhibitor DNA damage repair Oncology

hERG Channel Liability Assessment: Ki Determination for Cyclohexylpiperidine-Containing Compounds

A derivative of (1-cyclohexylpiperidin-3-yl)methylamine, specifically 2-((2-(1-cyclohexylpiperidin-3-yl)-1H-benzo[d]imidazol-1-yl)methyl)-4-methylthiazole (CHEMBL1095511), has been evaluated for hERG channel binding affinity [1]. This compound exhibits a Ki of 1,180 nM (1.18 μM) for the human ERG potassium channel when assessed via displacement of [³H]dofetolide in HEK293 cells expressing recombinant hERG [1]. For comparison, the clinically approved ROCK inhibitor netarsudil (which also contains a cyclohexylpiperidine-derived moiety) and other piperidine-based kinase inhibitors typically require careful hERG liability assessment during lead optimization .

hERG Cardiotoxicity Safety pharmacology

Cyclohexyl vs. Phenyl Substitution: Impact on M1 Muscarinic Receptor Activity

Patent literature specifically distinguishes between cyclohexyl and phenyl substitution patterns on piperidine scaffolds for M1 muscarinic receptor modulation [1]. In JP2010539217A, compounds incorporating cyclohexyl-substituted piperidine moieties are claimed for M1 receptor activity, with the saturated cyclohexyl ring providing distinct conformational and physicochemical properties compared to aromatic phenyl-substituted analogs [1]. The cyclohexyl group confers increased three-dimensionality (higher fraction of sp³-hybridized carbons) and altered logP compared to planar phenyl systems, affecting both receptor binding kinetics and CNS penetration profiles .

Muscarinic receptor M1 agonist CNS disorders

Optimal Application Scenarios for [(1-Cyclohexylpiperidin-3-yl)methyl]amine (CAS 883533-78-6) in Drug Discovery and Chemical Biology


Neurokinin Receptor Pan-Antagonist Lead Generation for Respiratory Inflammatory Diseases

Medicinal chemistry teams developing multi-target NK receptor antagonists should prioritize [(1-cyclohexylpiperidin-3-yl)methyl]amine as a core scaffold. Sankyo's patent data confirms that the 3-substituted cyclohexylpiperidine architecture enables simultaneous antagonism of NK1, NK2, and NK3 receptors, a polypharmacology profile not achievable with 4-substituted regioisomers [1]. This makes the compound particularly valuable for programs targeting asthma, bronchitis, and allergic rhinitis where all three tachykinin receptor subtypes contribute to disease pathophysiology [1].

ROCK-II Selective Inhibitor Development with Defined Kinase Selectivity Windows

For cardiovascular and smooth muscle-targeted drug discovery, the (1-cyclohexylpiperidin-3-yl)methylamine moiety is a validated scaffold for achieving nanomolar ROCK-II inhibition with predictable selectivity over related kinases. The H-1152 pharmacophore demonstrates that this structural motif can deliver IC₅₀ of 12 nM against ROCK-II while maintaining 15- to 62-fold selectivity over CAMKII, PKG, and Aurora A [1]. Procurement of this building block is strategically indicated when kinase selectivity profiling is a critical lead optimization parameter [2].

Stereospecific PARP-1 Inhibitor Synthesis for Oncology Applications

Research groups developing next-generation PARP-1 inhibitors with improved oral bioavailability and target engagement kinetics should consider derivatives of [(1-cyclohexylpiperidin-3-yl)methyl]amine. The cyclohexylpiperidine-containing PARP-1 inhibitor NMS-P515 demonstrates that this scaffold class can achieve low nanomolar target affinity (Kd = 16 nM) and cellular potency (IC₅₀ = 27 nM) while exhibiting stereospecific binding characteristics essential for minimizing off-target PARP family member inhibition [1].

CNS-Penetrant M1 Muscarinic Receptor Modulator Synthesis

For neuroscience programs targeting cognitive disorders via M1 muscarinic receptor modulation, the cyclohexyl-substituted piperidine scaffold offers a structurally differentiated alternative to aromatic piperidine building blocks. Patent literature explicitly claims cyclohexylpiperidine derivatives for M1 receptor activity, with the saturated cyclohexyl ring providing distinct conformational flexibility and physicochemical properties that may alter CNS penetration and receptor residence time compared to planar phenyl-substituted analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1-Cyclohexylpiperidin-3-YL)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.